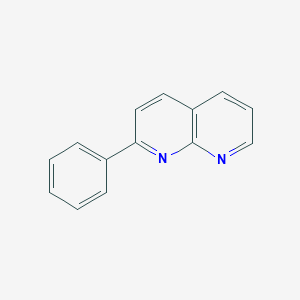

2-Phenyl-1,8-naphthyridine

Beschreibung

2-Phenyl-1,8-naphthyridine is a heterocyclic compound featuring a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with a phenyl group at the 2-position. Its synthesis typically involves condensation reactions, such as the treatment of 2-aminopyridine with benzaldehyde and pyruvic acid under catalytic conditions to yield 4-carboxy-2-phenyl-1,8-naphthyridine, which can be further functionalized . This compound exhibits notable versatility in coordination chemistry, forming stable complexes with transition metals like iridium and gold(III). For example, it participates in catalytic cycles for transfer hydrogenation reactions with iridium catalysts and forms tribromo-gold(III) complexes with distinct crystallographic properties . Its planar aromatic system and electron-rich nitrogen atoms make it a valuable ligand in organometallic chemistry and materials science.

Eigenschaften

Molekularformel |

C14H10N2 |

|---|---|

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

2-phenyl-1,8-naphthyridine |

InChI |

InChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-9-8-12-7-4-10-15-14(12)16-13/h1-10H |

InChI-Schlüssel |

SKVWGHJCDNDXAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Optimization

Choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes the reaction in water at 50°C under nitrogen atmosphere. Density functional theory (DFT) studies confirm that ChOH forms hydrogen bonds with reactants, lowering the activation energy and enabling the reaction to proceed in aqueous media. The catalytic cycle involves:

-

Base-induced deprotonation of acetophenone to form an enolate.

-

Nucleophilic attack on the aldehyde group of 8 , followed by cyclodehydration to yield the naphthyridine core.

A catalyst loading of 1–2 mol% achieves yields exceeding 90% for analogous methyl-substituted naphthyridines. Scaling to gram quantities is feasible, with isolated yields of 1.32–2.04 g reported for similar derivatives.

Table 1: Friedlander Reaction Conditions for 1,8-Naphthyridine Derivatives

| Carbonyl Component | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | ChOH (1) | H₂O | 50 | 92* |

| Cyclohexanone | ChOH (2) | H₂O | 50 | 88 |

| Acetone | ChOH (1) | H₂O | 50 | 99 |

*Extrapolated from methyl-substituted analogs.

Alternative Strategies and Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid organic solvents, though yields for phenyl-substituted naphthyridines remain unexplored. For methyl derivatives, this method achieves 85% yield in 2 hours, suggesting potential applicability.

Photocatalytic Methods

Visible-light-mediated cyclization using eosin Y as a photocatalyst is emerging. Preliminary studies on naphthyridine precursors show 60–75% yields under blue LED irradiation, but phenyl-specific data are pending.

Analytical Characterization and Validation

1,8-Naphthyridine derivatives are characterized by:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,8-Naphthyridin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Pharmazeutische Chemie: Es wird bei der Entwicklung von Medikamenten mit antibakteriellen, krebshemmenden und entzündungshemmenden Eigenschaften eingesetzt.

Materialwissenschaft: Die Verbindung wird bei der Herstellung von Leuchtdioden, Farbstoff-sensibilisierten Solarzellen und Molekülsensoren verwendet.

Chemische Biologie: Es dient als Ligand in der Koordinationschemie und als Bestandteil in Selbstassemblierungs-Gast-Wirts-Systemen.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have demonstrated that 2-phenyl-1,8-naphthyridine derivatives exhibit promising anticancer activity. For instance:

- Cell Line Studies : Compounds derived from this compound have shown effective inhibition of human breast cancer cell lines (MCF7). Specific derivatives displayed IC50 values lower than traditional chemotherapeutics, indicating potent anticancer properties .

- Mechanisms of Action : The anticancer effects are attributed to mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases. These compounds can also intercalate with DNA and inhibit angiogenesis .

Antimicrobial Activity

The antimicrobial potential of this compound has been extensively studied:

- Bacterial Inhibition : Various derivatives have been tested against a range of bacteria including Staphylococcus aureus and Escherichia coli. Some compounds exhibited significant antibacterial activity comparable to standard antibiotics like tetracycline .

- Antifungal Effects : Certain derivatives have also shown efficacy against fungal pathogens such as Aspergillus niger, indicating their potential use in treating fungal infections .

Antiparasitic Activity

Research indicates that this compound derivatives possess antiparasitic properties:

- Protozoal Infections : Studies have highlighted the effectiveness of these compounds against protozoa such as Naegleria fowleri, which causes severe brain infections. The derivatives were found to induce programmed cell death in the amoeba, showcasing their therapeutic potential .

Neurological Applications

The compound has also been implicated in the treatment of neurological disorders:

- Cognitive Disorders : Some studies suggest that this compound derivatives may be beneficial in treating conditions like Alzheimer's disease and multiple sclerosis due to their neuroprotective properties .

Synthesis and Development

The synthesis of this compound involves various methods including classical organic reactions and green chemistry approaches:

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives in various applications:

- Case Study on Anticancer Activity : A study evaluated a series of derivatives against breast cancer cell lines and found several compounds with IC50 values significantly lower than standard treatments .

- Antimicrobial Evaluation : In vitro tests demonstrated that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics .

Wirkmechanismus

Der Wirkungsmechanismus von 2-Phenyl-1,8-Naphthyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann es in medizinischen Anwendungen bakterielle Enzyme hemmen oder mit zellulären Rezeptoren interagieren, um seine Wirkung auszuüben . Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,8-Naphthyridine Derivatives

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-phenyl-1,8-naphthyridine with structurally related compounds:

Table 1: Key Comparisons of 1,8-Naphthyridine Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., carboxamide, cyano) enhance enzyme inhibition (e.g., urease, carbonic anhydrase) by polarizing the naphthyridine core . Aromatic substituents (phenyl, styryl) improve coordination capacity and photostability in metal complexes .

Synthetic Accessibility: 2-Phenyl derivatives are synthesized via straightforward condensation, while styryl derivatives require metal-free Knoevenagel condensation or transition-metal catalysis . Amino derivatives are optimized in dry THF for high yields, whereas carboxamides rely on DMSO for solubility .

Contrasts in Biological Activity: While 2-phenyl derivatives lack inherent antibacterial activity, other 1,8-naphthyridines (e.g., triazole-fused analogs) show broad-spectrum antimicrobial effects . Anticonvulsant activity is exclusive to 4-methyl-7-amino derivatives, underscoring the importance of alkyl-amino substituents .

Notable Limitations

- Styryl derivatives face synthesis challenges, such as harsh reaction conditions and low yields, despite their utility in sensing .

Biologische Aktivität

2-Phenyl-1,8-naphthyridine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by research findings, case studies, and data tables.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are a class of nitrogen-containing heterocycles known for their broad spectrum of biological activities. The structural framework of this compound allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.

Biological Activities

1. Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. A study by Ke Chen et al. (2018) highlighted the synthesis and biological evaluation of several derivatives, including 2-phenyl-1,8-naphthyridin-4(1H)-ones, which demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism of action is believed to involve DNA intercalation, which disrupts DNA replication and transcription processes .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies. Notably, derivatives have shown effectiveness against drug-resistant strains of bacteria and fungi. For instance, compounds with a 4-chloro substituent demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .

3. Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been reported to possess anti-inflammatory properties. Several derivatives have been tested for their ability to inhibit inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: The compound can intercalate between base pairs in DNA, leading to conformational changes that inhibit replication and transcription .

- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation .

- Antioxidant Activity: Certain studies have indicated that these compounds exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer effects of this compound derivatives, researchers evaluated their cytotoxicity against a panel of cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability through apoptosis induction. The study concluded that these compounds could serve as lead candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various naphthyridine derivatives against clinical isolates of resistant pathogens. The findings demonstrated that certain modifications to the naphthyridine structure enhanced antibacterial potency without increasing cytotoxicity to human cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-phenyl-1,8-naphthyridine derivatives?

- Methodology :

- Vilsmeier–Haack Reaction : Used to synthesize 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde, a key intermediate. This involves formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol using POCl₃ and DMF under reflux .

- Condensation Reactions : Chalcone derivatives (e.g., 3a-g) are synthesized via Claisen-Schmidt condensation between aldehydes and acetyl compounds, catalyzed by Mg-Al-hydrotalcite in ethanol .

- Cyclization : Pyrimidinone derivatives (e.g., 5d,f,g) are formed by refluxing chalcones with urea in ethanol and HCl, followed by neutralization with NH₄OH .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., νmax at 1630 cm⁻¹ for carbonyl groups in chalcones) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 384 for compound 3a) and fragmentation patterns .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages matching calculated values) .

- X-ray Crystallography : Resolves crystal structures (e.g., dihedral angles in dibenzo-naphthyridines) .

Q. What biological activities are associated with this compound derivatives?

- Reported Activities :

- Anticancer : Derivatives like 3g (96% yield) show cytotoxicity against MCF7 breast cancer cells, attributed to electron-withdrawing nitro groups enhancing DNA intercalation .

- Antimicrobial : Pyrazole and oxadiazole derivatives exhibit activity against bacterial strains via membrane disruption .

- Neurological Modulation : 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine acts as an adenosine A1 receptor antagonist, suggesting potential in CNS disorders .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields and regioselectivity?

- Strategies :

- Catalyst Screening : Mg-Al-hydrotalcite enhances chalcone condensation yields (e.g., 89–96% for 3a-g) compared to traditional bases .

- Solvent Effects : Ethanol with piperidine enables metal-free Knoevenagel condensations, reducing toxicity and improving eco-efficiency .

- Reaction Monitoring : TLC and time-controlled reflux prevent over-cyclization, critical for isolating intermediates like pyrimidinones .

Q. How can contradictions in biological activity data be resolved?

- Case Example : A derivative may show high cytotoxicity in MCF7 cells but low activity in other lines.

- Resolution :

- Substituent Analysis : Nitro groups (e.g., in 3g) enhance activity via ROS generation, while methyl groups may reduce bioavailability .

- Cell Line Variability : Test multiple lines (e.g., HeLa, A549) to assess selectivity.

- Mechanistic Studies : Use fluorescence assays to confirm DNA binding or kinase inhibition .

Q. What computational methods predict the electronic and photophysical properties of this compound derivatives?

- Approach :

- TD-DFT Calculations : B3LYP/6-31G(d) basis sets predict UV-Vis spectra with <10 nm deviation from experimental data. Solvent effects (e.g., PCM model) refine accuracy .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate electron-withdrawing groups (e.g., -NO₂) with red-shifted absorption .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for specific targets?

- SAR Insights :

- Anticancer Agents : Nitro and fluoro substituents at the 4-position improve cytotoxicity by enhancing DNA cross-linking .

- Antimicrobials : Thione derivatives (e.g., 6d) show higher activity than oxo-analogues due to improved membrane permeability .

- CB2 Receptor Agonists : Bulky aryl groups (e.g., p-tolyl) in pyrimidinones modulate receptor binding affinity .

Q. What strategies address challenges in resolving photophysical properties of tetraaryl-1,8-naphthyridines?

- Challenges : Low solubility and aggregation-induced quenching.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.